molecular formula C9H12FN B3179612 5-Fluoro-2-isopropylaniline CAS No. 1369777-05-8

5-Fluoro-2-isopropylaniline

Cat. No. B3179612
CAS RN: 1369777-05-8
M. Wt: 153.2 g/mol
InChI Key: UQWXLYSGVCNXFC-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropylaniline, also known as 5-FLU, is a chemical compound that belongs to the aniline family. It has a molecular formula of C9H12FN and a molecular weight of 153.20 g/mol .

Scientific Research Applications

Protein Engineering and Biotechnology

Fluorinated amino acids, including those structurally related to 5-Fluoro-2-isopropylaniline, are utilized to enhance the stability and functionality of proteins. The introduction of fluorinated amino acids into proteins can significantly affect their conformational stability, dynamics, and interaction with other biomolecules. For instance, the substitution of traditional amino acids with fluorinated analogs in enzymes has demonstrated improved solvent resistance, conformational stability, and altered enzymatic activity (Merkel et al., 2010). These modifications have potential applications in industrial biocatalysis and synthetic biology, where enzymes with enhanced stability and novel functionalities are highly desirable.

Medicinal Chemistry and Drug Discovery

Fluorinated compounds play a crucial role in the development of novel therapeutic agents. The incorporation of fluorine atoms into drug molecules can influence their metabolic stability, bioavailability, and binding affinity toward target proteins. In the context of cancer treatment, fluorinated nucleoside analogs, such as those derived from fluorinated pyrimidines, have been extensively studied for their mechanisms of action and potential to overcome drug resistance in tumor cells. These compounds, including fluorouracil and its derivatives, interfere with nucleic acid synthesis and repair, inducing cytotoxic effects in cancer cells (Gmeiner, 2020). Understanding the molecular basis of their action can lead to the development of more effective and personalized cancer therapies.

NMR Spectroscopy and Structural Biology

Fluorinated compounds are valuable tools in NMR spectroscopy for studying the structure and dynamics of biomolecules. The incorporation of fluorine atoms into nucleic acids and proteins enables the observation of specific interactions and conformational changes with high sensitivity. This application is particularly useful in elucidating the structural basis of biomolecular functions and interactions, which is essential for drug design and understanding the mechanistic details of biological processes. For example, the use of fluorinated pyrimidines to probe DNA and RNA secondary structures by 19F NMR spectroscopy has provided insights into functionally important conformational transitions (Puffer et al., 2009).

Safety and Hazards

5-Fluoro-2-isopropylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity upon single exposure, affecting the central nervous system (CNS), and upon repeated exposure, affecting the spleen and blood .

Future Directions

5-Fluoro-2-isopropylaniline is currently used for research purposes . The future directions of this compound could involve further exploration of its properties and potential applications in various fields, such as the development of new active pharmaceutical ingredients.

properties

IUPAC Name

5-fluoro-2-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWXLYSGVCNXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-fluoro-2-nitro-1-(prop-1-en-2-yl)benzene (0.837 g, 4.62 mmol) in a 250 mL round-bottomed flask equipped with a stir bar and rubber septum was added EtOAc (46.2 ml) followed by palladium on carbon (0.983 g, 0.462 mmol). The reaction was evacuated and purged with hydrogen (balloon) (2×) and stirred under hydrogen at room temperature overnight. The reaction was determined to be complete by TLC (10% EtOAc/Hex). The mixture was filtered through Celite, washed with EtOAc and concentrated. 5-Fluoro-2-isopropylaniline (673 mg, 4.40 mmol, 95%) was obtained as a clear and yellow oil: IR (thin film) 3480 (w), 3390 (w), 2962 (m), 2872 (w), 1622 (m), 1504 (s), 1431 (m) cm−1; 1H NMR (400 MHz, CDCl3) δ 7.05 (dd, J=8.5, 6.4 Hz, 1H), 6.45 (td, J=8.5, 2.6 Hz, 1H), 6.37 (dd, J=10.6, 2.6 Hz, 1H), 3.74 (bs, 2H), 2.83 (hept, J=6.8 Hz, 1H), 1.24 (d, J=6.8 Hz, 6H); 13C NMR (101 MHz, CDCl3) δ 161.75 (d, JCF=241.3 Hz), 144.76 (d, JCF=10.3 Hz), 128.11 (d, JCF=2.8 Hz), 126.53 (d, JCF=9.6 Hz), 105.06 (d, JCF=20.7 Hz), 102.26 (d, JCF=24.2 Hz), 27.27, 22.35.
Name
4-fluoro-2-nitro-1-(prop-1-en-2-yl)benzene
Quantity
0.837 g
Type
reactant
Reaction Step One
Quantity
0.983 g
Type
catalyst
Reaction Step Two
Name
Quantity
46.2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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